2-(2-Phenylethyl)morpholine
CAS No.: 58039-64-8
Cat. No.: VC21117541
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 58039-64-8 |
---|---|
Molecular Formula | C12H17NO |
Molecular Weight | 191.27 g/mol |
IUPAC Name | 2-(2-phenylethyl)morpholine |
Standard InChI | InChI=1S/C12H17NO/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,12-13H,6-10H2 |
Standard InChI Key | TXIWKJLQPACJEW-UHFFFAOYSA-N |
SMILES | C1COC(CN1)CCC2=CC=CC=C2 |
Canonical SMILES | C1COC(CN1)CCC2=CC=CC=C2 |
Introduction
Structural Characteristics of 2-(2-Phenylethyl)morpholine
Molecular Structure and Identifiers
2-(2-Phenylethyl)morpholine features a morpholine ring with a phenylethyl group attached at the 2-position. The morpholine component consists of a six-membered heterocyclic ring containing both oxygen and nitrogen atoms, while the phenylethyl substituent introduces an aromatic character to the molecule. This structural arrangement gives the compound unique chemical properties that differentiate it from other morpholine derivatives. The molecular formula of 2-(2-Phenylethyl)morpholine is C₁₂H₁₇NO, indicating 12 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and one oxygen atom . Its structure can be represented using various chemical notation systems, including SMILES (C1COC(CN1)CCC2=CC=CC=C2) and InChI (InChI=1S/C12H17NO/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,12-13H,6-10H2), which encode the structural information in standardized formats . Additionally, the compound's InChIKey, TXIWKJLQPACJEW-UHFFFAOYSA-N, serves as a condensed digital representation of its structure that can be used for database searches and chemical information retrieval .
Physical Properties
The physical properties of 2-(2-Phenylethyl)morpholine can be predicted based on its structural features and comparison with similar morpholine derivatives. While specific experimental data for this exact compound appears limited in the available sources, certain properties can be inferred from its molecular structure. The presence of both the morpholine ring and phenyl group suggests that 2-(2-Phenylethyl)morpholine likely exhibits moderate solubility in both polar and nonpolar solvents, a characteristic beneficial for pharmaceutical applications. The compound contains a basic nitrogen atom in the morpholine ring, which would contribute to its behavior as a weak base in solution. Based on structural analysis and comparison with related compounds, 2-(2-Phenylethyl)morpholine would be expected to have a moderate to high boiling point due to its molecular weight and the presence of both hydrogen bonding capabilities and aromatic interactions. The predicted collision cross section (CCS) data provides valuable information about the compound's three-dimensional structure and behavior in mass spectrometry applications, with the protonated form [M+H]+ showing a predicted CCS value of 144.7 Ų .
Collision Cross Section Data
The predicted collision cross section (CCS) values for various ionic forms of 2-(2-Phenylethyl)morpholine provide important insights into its behavior under mass spectrometry conditions. These values are particularly useful for analytical applications and structural characterization. The following table presents the predicted CCS values for different adducts of 2-(2-Phenylethyl)morpholine:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 192.13829 | 144.7 |
[M+Na]+ | 214.12023 | 157.6 |
[M+NH4]+ | 209.16483 | 153.7 |
[M+K]+ | 230.09417 | 150.1 |
[M-H]- | 190.12373 | 149.8 |
[M+Na-2H]- | 212.10568 | 152.3 |
[M]+ | 191.13046 | 148.0 |
[M]- | 191.13156 | 148.0 |
Chemical Properties of 2-(2-Phenylethyl)morpholine
Reactivity Profile
The reactivity of 2-(2-Phenylethyl)morpholine is determined by both the morpholine moiety and the phenylethyl group, each contributing distinct chemical behaviors. The nitrogen atom in the morpholine ring can participate in nucleophilic reactions, allowing the compound to function as a nucleophile in various synthetic transformations. This reactivity makes it potentially useful as a building block in organic synthesis, particularly in the preparation of more complex molecules with pharmaceutical relevance. The ether linkage in the morpholine ring is relatively stable under most conditions but may be susceptible to cleavage under strongly acidic conditions or in the presence of specific reagents designed to break ether bonds. The phenyl ring introduces possibilities for electrophilic aromatic substitution reactions, though these would typically require activating conditions due to the non-activated nature of the benzene ring. Additionally, the ethyl linker between the phenyl group and the morpholine ring provides a site for potential functionalization through reactions targeting the benzylic or adjacent positions.
Synthesis Routes for 2-(2-Phenylethyl)morpholine
General Morpholine Synthesis Approaches
The synthesis of morpholine derivatives such as 2-(2-Phenylethyl)morpholine traditionally follows several established pathways, though specific literature on the synthesis of this exact compound is limited in the provided sources. One common approach to morpholine synthesis involves the cyclization of appropriate 1,2-amino alcohols, which could be adapted to produce 2-(2-Phenylethyl)morpholine by starting with a suitably substituted precursor . Recent advances in green chemistry have introduced more environmentally friendly methods for morpholine synthesis, as detailed in research focusing on selective monoalkylation of amines . A particularly promising approach involves a "simple, high yielding, one or two-step, redox neutral protocol using inexpensive reagents (ethylene sulfate and tBuOK) for the conversion of 1,2-amino alcohols to morpholines" . This method has demonstrated effectiveness for the synthesis of a variety of morpholines with different substituents at various positions, with researchers reporting successful preparation of 28 examples derived from primary amines . The methodology has also been demonstrated on scales exceeding 50 grams, suggesting its potential applicability for larger-scale production of compounds like 2-(2-Phenylethyl)morpholine .
Selective Monoalkylation Approach
A significant advancement in morpholine synthesis relevant to the preparation of 2-(2-Phenylethyl)morpholine involves selective monoalkylation of primary amines using ethylene sulfate. This approach addresses a longstanding challenge in amine chemistry: achieving selective monoalkylation without producing significant amounts of dialkylated byproducts. The methodology employs ethylene sulfate as an alkylating agent, which demonstrates unusual selectivity compared to more traditional alkylating agents . According to research findings, "the degree of selectivity is dependent upon the structure of reacting 1,2-amino alcohol as well as the unique properties of ethylene sulfate" . This approach represents a significant improvement over traditional methods for preparing morpholines from 1,2-amino alcohols, offering environmental and safety benefits alongside improved selectivity. The reaction proceeds through a simple SN2 mechanism between the amine and ethylene sulfate, with conditions optimized to favor clean isolation of the monoalkylation products . This synthetic route could potentially be adapted specifically for the preparation of 2-(2-Phenylethyl)morpholine by starting with an appropriate phenylethyl-substituted amino alcohol or by introducing the phenylethyl group at a suitable stage in the synthesis.
Applications and Significance of 2-(2-Phenylethyl)morpholine
Context Among Morpholine Derivatives
Analytical Methods for 2-(2-Phenylethyl)morpholine
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